molecular formula C6H10N2O B187234 3-Ethoxy-5-methyl-1H-pyrazole CAS No. 3201-21-6

3-Ethoxy-5-methyl-1H-pyrazole

Cat. No. B187234
CAS RN: 3201-21-6
M. Wt: 126.16 g/mol
InChI Key: HXEKEMXHIRHCED-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methyl-1H-pyrazole is a chemical compound with the molecular formula C6H10N2O . It is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered aromatic ring containing two nitrogen atoms .


Synthesis Analysis

Pyrazoles, including 3-Ethoxy-5-methyl-1H-pyrazole, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-5-methyl-1H-pyrazole consists of a 5-membered aromatic ring containing two nitrogen atoms and three carbon atoms . The ethoxy group is attached to the 3rd carbon atom and the methyl group is attached to the 5th carbon atom .


Chemical Reactions Analysis

Pyrazoles, including 3-Ethoxy-5-methyl-1H-pyrazole, exhibit tautomerism, a phenomenon that may influence their reactivity . They can undergo nucleophilic substitution at C-3 or C-5 positions and electrophilic substitution preferably at N-1, N-2, or C-4 positions .


Physical And Chemical Properties Analysis

3-Ethoxy-5-methyl-1H-pyrazole is a yellow solid with a molecular weight of 126.16 .

Scientific Research Applications

  • Scientific Field: Organic and Medicinal Chemistry

    • Application Summary : Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
    • Methods of Application : Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity. This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
    • Results or Outcomes : Investigations of the structure of pyrazoles that unravel the tautomeric and conformational preferences are therefore of upmost relevance .
  • Scientific Field: Drug Discovery and Agrochemistry

    • Application Summary : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
    • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Scientific Field: Biochemistry

    • Application Summary : 3-Methylpyrazole-5-carboxylic acid, a derivative of pyrazole, is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
    • Methods of Application : This compound specifically prevents formalin-induced tonic pain .
    • Results or Outcomes : The use of this compound can lead to the protection of DAO cells from oxidative stress .
  • Scientific Field: Antiproliferative Studies

    • Application Summary : Pyrazoles have been studied for their antiproliferative activities against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) .
    • Methods of Application : The antiproliferative activities were determined using the BrdU cell proliferation ELISA assay .
    • Results or Outcomes : The results of these studies are typically compared with standards such as 5-Fluorouracil and cisplatin .
  • Scientific Field: Antileishmanial and Antimalarial Studies

    • Application Summary : Certain pyrazole derivatives have been evaluated for their antileishmanial and antimalarial activities .
    • Methods of Application : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a specific compound .
    • Results or Outcomes : The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
  • Scientific Field: Antifungal Studies
    • Application Summary : Certain pyrazole derivatives have been evaluated for their antifungal activities .
    • Methods of Application : A molecular simulation study was performed to justify the potent in vitro antifungal activity of a specific compound .
    • Results or Outcomes : The compound has desirable fitting pattern in the active site characterized by lower binding free energy .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

3-ethoxy-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-3-9-6-4-5(2)7-8-6/h4H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEKEMXHIRHCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953893
Record name 3-Ethoxy-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-5-methyl-1H-pyrazole

CAS RN

3201-21-6
Record name 3-Methyl-5-ethoxypyrazole
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Record name 3-Ethoxy-5-methyl-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethoxy-3-methyl-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Guillou, FJ Bonhomme, YL Janin - Synthesis, 2008 - thieme-connect.com
… The use of 1.05 equivalents of hydrazine monohydrochloride in boiling ethanol led to 3-ethoxy-5-methyl-1H-pyrazole (4c) in 55% yield. Increasing the proportion to two equivalents of …
Number of citations: 21 www.thieme-connect.com
T Ohta, H Fujisawa, Y Nakai, I Furukawa - Bulletin of the Chemical …, 2000 - journal.csj.jp
3-Ethoxyisoxazoles and 3-ethoxy-1H-pyrazoles were obtained in high yields from β-oxo thionoesters. The reaction of the ethyl β-oxo thionoesters with hydroxylamine hydrochloride in …
Number of citations: 8 www.journal.csj.jp
A OUBAIR, A ELACHQAR, M JABHA, M LACHKAR… - researchgate.net
The α-amino acid derivatives constitute a class of compounds of particular medicinal and synthetic attention and considerable interest has been devoted to their synthesis in recent years…
Number of citations: 0 www.researchgate.net
EH Mabrouk, N Arrousse, A Korchi, M Lachgar… - Chemical Research in …, 2020 - Springer
… of the reaction with (1H-pyrazol-1-yl)methanol(8) is higher than those obtained with the reactions using (3,5-dimethyl-1H-pyrazol-1-yl)methanol(7) and (3-ethoxy-5-methyl-1H-pyrazole-1…
Number of citations: 3 link.springer.com
H Munier-Lehmann, M Lucas-Hourani… - Journal of Medicinal …, 2015 - ACS Publications
… In a 20 mL tube designed for microwave heating, 4-benzyl-3-ethoxy-5-methyl-1H-pyrazole (0.62 g, 2.87 mol), 2-chloropyrimidine (0.34 g, 3.01 mmol), cesium carbonate (0.98 g, 3.01 …
Number of citations: 51 pubs.acs.org
M Lucas-Hourani, H Munier-Lehmann… - Journal of medicinal …, 2015 - ACS Publications
Following our discovery of human dihydroorotate dehydrogenase (DHODH) inhibition by 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives as well as 2-(4-benzyl-3-ethoxy-5-methyl-1H…
Number of citations: 40 pubs.acs.org
S Guillou, FJ Bonhomme, YL Janin - Tetrahedron, 2009 - Elsevier
Our current interest in the design of original chemical libraries featuring a pyrazole nucleus led us to focus on the chemistry of the 3-alkoxy-5-methylpyrazoles we have recently made …
Number of citations: 35 www.sciencedirect.com
M Nejad-Sadeghi, S Taji, I Goodarznia - Journal of Chromatography A, 2015 - Elsevier
Extraction of the essential oil from a medicinal plant called Dracocephalum kotschyi Boiss was performed by green technology of supercritical carbon dioxide (SC-CO 2 ) extraction. A …
Number of citations: 36 www.sciencedirect.com
T Khezeli, M Ghaedi, S Bahrani, A Daneshfar - New Generation Green …, 2020 - Elsevier
Nowadays, there is an increasing interest in developing processes based on the Green Chemistry Principles. Among the recently established green extraction methods, supercritical …
Number of citations: 4 www.sciencedirect.com

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